

Application Notes and Protocols for Y1R probe-1 in Confocal Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Y1R probe-1**, a high-affinity fluorescent antagonist for the Neuropeptide Y Y1 Receptor (Y1R), in confocal microscopy. This document includes detailed protocols for cell staining, imaging, and quantitative analysis, as well as an overview of the Y1R signaling pathway and the applications of this probe in drug discovery.

Introduction to Y1R probe-1

Y1R probe-1, also known as Compound 39, is a potent and selective fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R).[1][2] The Y1R is a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and cancer progression, making it a significant target in drug development.[3] Y1R probe-1's high affinity and fluorescent properties enable direct visualization and quantification of Y1R in live cells, providing a powerful tool for studying receptor localization, trafficking, and drug-receptor interactions.

Quantitative Data Summary

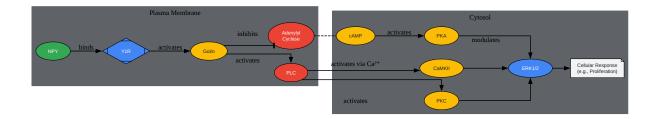
The following table summarizes the key quantitative parameters of **Y1R probe-1**, facilitating experimental design and data interpretation.



Parameter	Value	Reference
Binding Affinity (Ki)	0.19 nM	[4]
Binding Affinity (pKi)	9.36–9.95	[5]
Solubility	10 mM in DMSO	
Research Area	Cancer, Neuroscience	_

Y1R Signaling Pathway

The Neuropeptide Y Y1 receptor is a member of the G-protein coupled receptor family that primarily signals through the inhibitory G-protein, Gαi/o. Upon activation by its endogenous ligand, Neuropeptide Y (NPY), or blockade by an antagonist like Y1R probe-1, the receptor modulates several downstream signaling cascades. The binding of NPY to Y1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, Y1R activation can stimulate Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of Protein Kinase C (PKC) and Calcium/calmodulin-dependent kinase II (CaMKII). These pathways ultimately converge on the Extracellular signal-regulated kinase (ERK1/2) pathway, influencing cellular processes such as proliferation and survival.





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Caption: Y1R Signaling Pathway

Experimental Protocols Protocol for Live Cell Staining with Y1R probe-1

This protocol is designed for staining live cells expressing the Y1 receptor. Optimal conditions may vary depending on the cell type and experimental goals, and therefore, titration of **Y1R probe-1** concentration and incubation time is recommended.

Materials:

- Y1R probe-1
- Dimethyl sulfoxide (DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
- Phosphate-buffered saline (PBS)
- Cells expressing Y1R cultured on glass-bottom dishes or chamber slides
- Optional: Hoechst 33342 or another nuclear counterstain

Procedure:

- Preparation of Y1R probe-1 Stock Solution:
 - Prepare a 10 mM stock solution of Y1R probe-1 in high-quality, anhydrous DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- Cell Preparation:
 - Seed cells on glass-bottom dishes or chamber slides suitable for confocal microscopy.
 - Allow cells to adhere and reach the desired confluency (typically 60-80%).



• Staining:

- Prepare a working solution of Y1R probe-1 in pre-warmed (37°C) live-cell imaging medium. A starting concentration range of 10-100 nM is recommended due to the probe's high affinity. The optimal concentration should be determined empirically.
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the Y1R probe-1 working solution to the cells.
- Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
 Protect from light.

Washing:

- Remove the staining solution and wash the cells two to three times with pre-warmed livecell imaging medium to remove unbound probe.
- · Counterstaining (Optional):
 - If a nuclear counterstain is desired, incubate the cells with a suitable dye (e.g., Hoechst 33342) according to the manufacturer's instructions.
- Imaging:
 - Immediately proceed to imaging on the confocal microscope. Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

Confocal Microscopy Imaging Protocol

The following are general guidelines for setting up a confocal microscope for imaging Y1R probe-1. Specific settings will need to be optimized for your instrument and sample.

General Settings:

 Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.



- Laser Power: Start with a low laser power (e.g., 1-5%) and increase as needed to obtain a
 good signal while minimizing phototoxicity and photobleaching.
- Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality and image quality.
- Scan Speed: A scan speed of 400-800 Hz is a good starting point. For live-cell imaging, faster scan speeds may be necessary to capture dynamic events.
- Image Size: Acquire images at a resolution of 1024x1024 pixels or higher for detailed analysis.

Fluorophore-Specific Settings (Recommended Starting Points):

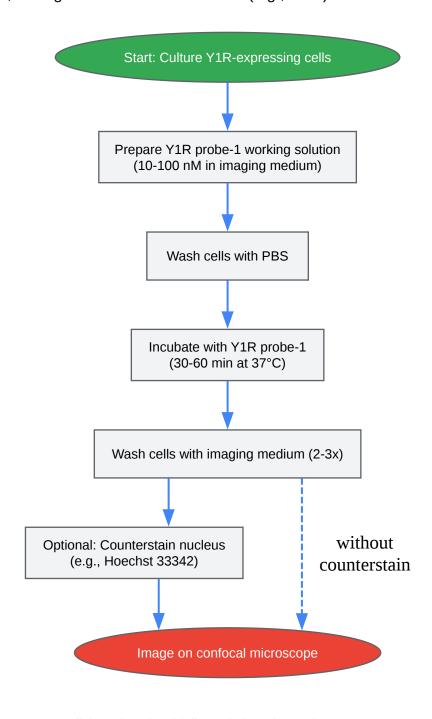
- Y1R probe-1: While the exact excitation and emission maxima for Y1R probe-1 are not widely published, for similar pyrylium dye-based Y1R antagonists, excitation is in the green-yellow range and emission in the red range.
 - Excitation Laser: 561 nm
 - Emission Filter: 570-620 nm
- Hoechst 33342 (if used):
 - Excitation Laser: 405 nm
 - Emission Filter: 425-475 nm

Image Acquisition Workflow:

- Bring the cells into focus using brightfield or DIC.
- Switch to the fluorescence channel for Y1R probe-1.
- Adjust the laser power and detector gain/HV to obtain a signal where the brightest pixels are not saturated and the background is low.
- Set the appropriate Z-stack range and step size if acquiring 3D images.



• Acquire images, saving them in a lossless format (e.g., TIFF).



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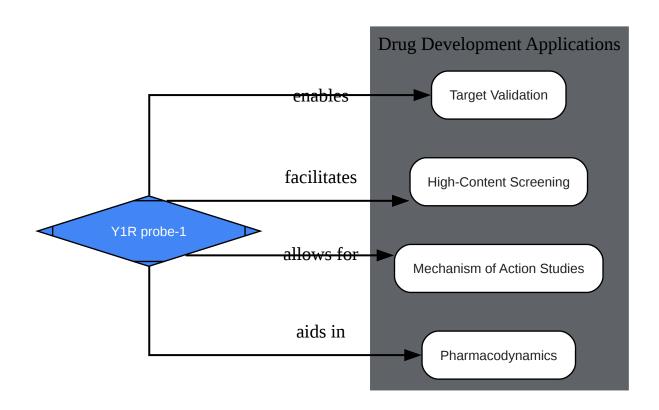
Caption: Y1R probe-1 Staining Workflow

Applications in Drug Development

The use of **Y1R probe-1** offers significant advantages in the drug discovery and development pipeline for therapeutics targeting the Y1 receptor.



- Target Validation: Y1R probe-1 can be used to confirm the expression and localization of Y1R in various cell and tissue models, validating their suitability for further studies.
- High-Content Screening (HCS): The fluorescent nature of the probe makes it amenable to automated microscopy and HCS platforms for identifying and characterizing compounds that modulate Y1R activity.
- Mechanism of Action Studies: By visualizing the receptor on the cell surface, researchers
 can study receptor internalization, clustering, and trafficking in response to novel drug
 candidates.
- Pharmacodynamics: In preclinical studies, **Y1R probe-1** could potentially be used to assess receptor occupancy and target engagement of unlabeled drug candidates in tissue samples.



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Caption: Drug Development Applications



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